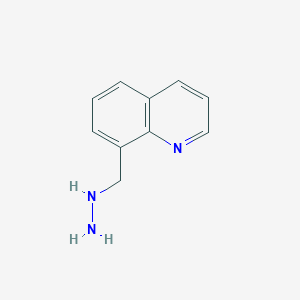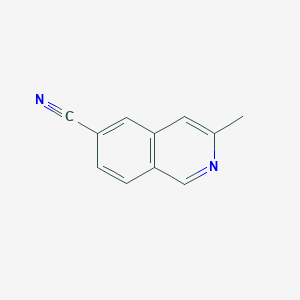
8-Isopropyl-5,6,7,8-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Isopropyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of an isopropyl group attached to the eighth position of the tetrahydroquinoline ring. This compound has a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . Tetrahydroquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. For instance, the hydrogenation of quinolines using a fluorine-modified cobalt catalyst with water as the hydrogen source can produce tetrahydroquinolines with high selectivity and yield . Another method involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. These processes use transition metal catalysts such as cobalt or palladium under controlled temperature and pressure conditions to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Isopropyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Hydrogenation reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or cobalt is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroquinolines, and substituted quinolines. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Isopropyl-5,6,7,8-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying biological processes and as a ligand in coordination chemistry.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 8-Isopropyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The specific mechanism depends on the structure of the compound and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the isopropyl group at the eighth position.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group instead of an isopropyl group.
Quinoline: The fully aromatic parent compound without hydrogenation.
Uniqueness
8-Isopropyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to its analogs.
Propriétés
Numéro CAS |
75414-03-8 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
8-propan-2-yl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3 |
Clé InChI |
QSIQJZBBKBXYFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)



![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)








